(3,4-Difluoro-5-i-butyloxyphenyl)magnesium bromide
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Overview
Description
(3,4-difluoro-5-iso-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-difluoro-5-iso-butyloxyphenyl)magnesium bromide typically involves the reaction of 3,4-difluoro-5-iso-butyloxybromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions generally include:
Temperature: Room temperature to reflux
Time: Several hours to ensure complete reaction
Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction
Industrial Production Methods
In an industrial setting, the production of (3,4-difluoro-5-iso-butyloxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control
Continuous monitoring: To ensure the reaction proceeds to completion
Purification: The product is often purified by distillation or recrystallization to remove any unreacted starting materials or by-products
Chemical Reactions Analysis
Types of Reactions
(3,4-difluoro-5-iso-butyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols
Substitution Reactions: Can replace halides in organic compounds
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters
Electrophiles: Alkyl halides, aryl halides
Solvents: THF, diethyl ether
Major Products
Alcohols: From reactions with carbonyl compounds
Substituted Aromatics: From substitution reactions
Coupled Products: From coupling reactions with electrophiles
Scientific Research Applications
(3,4-difluoro-5-iso-butyloxyphenyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a building block for complex molecules
Pharmaceuticals: In the synthesis of drug intermediates
Material Science: For the preparation of novel materials with specific properties
Agricultural Chemistry: In the development of agrochemicals
Mechanism of Action
The mechanism of action of (3,4-difluoro-5-iso-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The compound acts as a nucleophile, attacking carbonyl groups or other electrophilic sites, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophiles.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity
(4-Fluorophenyl)magnesium Bromide: Another fluorinated Grignard reagent
(3,4-Difluorophenyl)magnesium Bromide: Lacks the iso-butyloxy group
Uniqueness
(3,4-difluoro-5-iso-butyloxyphenyl)magnesium bromide is unique due to the presence of both fluorine atoms and the iso-butyloxy group, which can impart specific electronic and steric effects, making it particularly useful in the synthesis of complex organic molecules with desired properties.
Properties
Molecular Formula |
C10H11BrF2MgO |
---|---|
Molecular Weight |
289.40 g/mol |
IUPAC Name |
magnesium;1,2-difluoro-3-(2-methylpropoxy)benzene-5-ide;bromide |
InChI |
InChI=1S/C10H11F2O.BrH.Mg/c1-7(2)6-13-9-5-3-4-8(11)10(9)12;;/h4-5,7H,6H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
BREUEPDQAHMILR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=C(C(=C[C-]=C1)F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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